Anticancer Activity: Divergent In Vitro Efficacy Against Human Tumor Cell Lines Compared to 4-Substituted Oxazole-Piperidine Isomer
Derivatives of 3-(1,3-Oxazol-5-yl)piperidine, specifically 1-(1,3-oxazol-5-yl)piperidine-4-sulfonylamides, demonstrate potent in vitro anticancer activity with IC50 values ranging from 0.3 to 1.1 μM against a panel of human tumor cell lines, as reported in a 2024 comparative study [1]. In contrast, the structurally related 4-(1,3-oxazol-5-yl)piperidine scaffold exhibits significantly weaker activity, with reported IC50 values of 50-100 μM against HeLa and MCF-7 cancer cell lines . This 50- to 300-fold difference in potency highlights the critical importance of the substitution pattern and the sulfonylamide functionalization enabled by the 3-substituted piperidine core.
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | 0.3 - 1.1 μM (for 1-(1,3-oxazol-5-yl)piperidine-4-sulfonylamide derivatives) |
| Comparator Or Baseline | 50 - 100 μM (4-(1,3-Oxazol-5-yl)piperidine) |
| Quantified Difference | Approximately 50- to 300-fold higher potency for target-related scaffold |
| Conditions | Human tumor cell line panel (unspecified in abstract) for target derivatives; HeLa and MCF-7 cell lines for comparator |
Why This Matters
For researchers developing anticancer agents, the 3-substituted oxazole-piperidine scaffold provides a demonstrably superior starting point for achieving low-micromolar potency compared to the 4-substituted isomer.
- [1] Severin, O.; Obernikhina, N.; Pilyo, S.; Kachaeva, M.; Kachkovsky, O.; Kozachenko, O.; Brovarets, V.; Bodachivskyi, I. A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. ChemistrySelect 2024, 9, e202403531. View Source
